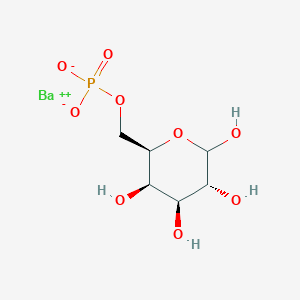
D-Galactose-6-phosphate barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-6-phosphate barium salt is a chemical compound with the molecular formula C6H13O9P.Ba and a molecular mass of 397.463 g/mol . It is a derivative of D-galactose, a type of sugar, and is often used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose-6-phosphate barium salt typically involves the phosphorylation of D-galactose followed by the addition of barium ions. The reaction conditions often include the use of specific enzymes such as galactose-6-phosphate isomerase, which catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves microbial fermentation processes where specific strains of bacteria or yeast are used to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-6-phosphate barium salt undergoes various chemical reactions, including:
Isomerization: Catalyzed by enzymes such as galactose-6-phosphate isomerase, converting D-galactose-6-phosphate to D-tagatose-6-phosphate.
Phosphorylation: Involves the addition of phosphate groups to the compound, often facilitated by specific kinases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Enzymes: Such as galactose-6-phosphate isomerase and kinases.
Phosphate donors: Such as ATP (adenosine triphosphate).
Major Products
The major products formed from these reactions include D-tagatose-6-phosphate and other phosphorylated derivatives .
Scientific Research Applications
D-Galactose-6-phosphate barium salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Galactose-6-phosphate barium salt involves its role as an intermediate in the galactose metabolism pathway. It is converted to D-tagatose-6-phosphate by the enzyme galactose-6-phosphate isomerase, which is further metabolized to produce energy and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Galactose-6-phosphate barium salt include:
D-Glucose-6-phosphate: Another phosphorylated sugar involved in glucose metabolism.
D-Mannose-6-phosphate: Involved in mannose metabolism and similar biochemical pathways.
Uniqueness
This compound is unique due to its specific role in the galactose metabolism pathway and its use in specialized biochemical research applications .
Properties
Molecular Formula |
C6H11BaO9P |
|---|---|
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3+,4+,5-,6?;/m1./s1 |
InChI Key |
FFNFQIZRCUHVAP-HLTNBIPTSA-L |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















